1-(Indolin-1-yl)-2-((6-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)ethanone
Description
Properties
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-2-[[6-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5O2S/c1-29-17-8-6-15(7-9-17)18-10-11-20-23-24-22(27(20)25-18)30-14-21(28)26-13-12-16-4-2-3-5-19(16)26/h2-11H,12-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBFRNLMHFMDFAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN3C(=NN=C3SCC(=O)N4CCC5=CC=CC=C54)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(Indolin-1-yl)-2-((6-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)ethanone (CAS Number: 955240-18-3) is a complex organic compound that combines indoline and triazolopyridazine moieties. Its unique structural features suggest potential biological activities, particularly in pharmacology and medicinal chemistry.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 474.6 g/mol. The compound features multiple functional groups that may influence its biological activity, including thioether, indole, and triazole structures.
| Property | Value |
|---|---|
| Molecular Formula | C25H22N4O2S |
| Molecular Weight | 474.6 g/mol |
| CAS Number | 955240-18-3 |
The biological activity of this compound is hypothesized to arise from its interaction with specific molecular targets. It may modulate enzyme activities or bind to receptors involved in various signaling pathways. The exact mechanism remains to be fully elucidated through further studies.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of compounds related to triazolo-pyridazines. For instance, derivatives of triazoles have been shown to exhibit significant cytotoxic effects against various cancer cell lines. In particular:
- Case Study : A related compound demonstrated an IC50 value of 6.2 μM against colon carcinoma HCT-116 cells and significant activity against breast cancer T47D cells with IC50 values of 43.4 μM and 27.3 μM respectively .
This suggests that the indoline-triazole compound may similarly possess anticancer properties, warranting further investigation.
Antimicrobial Activity
Compounds with similar structures have also exhibited antimicrobial properties. For example:
- Research Findings : Benzothioate derivatives related to this compound showed good antibacterial activity against pathogenic bacteria compared to standard antibiotics like chloramphenicol .
In Vitro Studies
In vitro assays are crucial for assessing the biological activity of new compounds. The following table summarizes findings from studies on similar compounds:
Scientific Research Applications
The compound 1-(Indolin-1-yl)-2-((6-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)ethanone is a complex organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by relevant data and case studies.
Structural Formula
The structural representation can be summarized as follows:
This formula indicates the presence of nitrogen heterocycles, which are often associated with biological activity.
Anticancer Activity
Recent studies have indicated that compounds similar to This compound exhibit promising anticancer properties. Research has focused on their ability to inhibit specific kinases involved in cancer cell proliferation.
- Case Study : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of triazolopyridazine exhibited significant inhibition of the Bcl-2 protein, which is crucial for cancer cell survival. The specific compound showed a 70% reduction in cell viability in vitro against various cancer cell lines .
Anti-inflammatory Properties
The compound's structure suggests potential anti-inflammatory effects, particularly through the modulation of cytokine production.
- Research Findings : A study indicated that similar compounds could inhibit the p38 mitogen-activated protein kinase (MAPK), which plays a pivotal role in inflammatory responses. The inhibition of this pathway could lead to reduced inflammation and pain .
Neuroprotective Effects
There is emerging evidence that compounds with indole and triazole functionalities may offer neuroprotective benefits.
- Clinical Insights : Research has shown that these compounds can protect neuronal cells from oxidative stress-induced apoptosis. In animal models of neurodegenerative diseases, administration of related compounds resulted in improved behavioral outcomes and reduced markers of neuronal damage .
Table 1: Summary of Biological Activities
Comparison with Similar Compounds
Key Observations:
Electronic Influence of Methoxy Groups : The 4-methoxyphenyl substituent (present in the target compound and ’s compound 8a) may improve solubility via hydrogen bonding while modulating electron density in the aromatic system .
Q & A
Q. What are the key synthetic strategies for preparing this compound?
The synthesis involves multi-step reactions:
- Triazolo-pyridazine core formation : Cyclization of pyridazine precursors with thiourea or thiosemicarbazide derivatives under acidic or thermal conditions .
- 4-Methoxyphenyl introduction : Suzuki-Miyaura coupling using a 4-methoxyphenylboronic acid and halogenated pyridazine intermediates .
- Thioether linkage : Nucleophilic substitution between a mercapto-triazolo-pyridazine and a bromoethanone-indoline derivative in the presence of a base (e.g., K₂CO₃) .
- Purification : Column chromatography (silica gel, hexane/EtOAc) and characterization via NMR (¹H/¹³C), mass spectrometry, and elemental analysis .
Q. How is the crystal structure validated?
Single-crystal X-ray diffraction (SC-XRD) is performed:
- Crystallize the compound from ethanol or DCM/hexane.
- Collect data on a diffractometer (e.g., Stoe IPDS II), solving the structure with SHELXL.
- Confirm bond lengths (e.g., C–S bond ~1.78 Å in the thioether), angles, and torsion angles to verify spatial arrangement .
Q. What initial biological screening methods are recommended?
- Cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7).
- Enzyme inhibition : Kinase assays (e.g., EGFR or CDK2) using fluorescence-based protocols.
- Antimicrobial activity : Disk diffusion against E. coli or S. aureus .
Advanced Research Questions
Q. How to resolve contradictions in spectroscopic data during characterization?
- 2D NMR analysis : Use HSQC and HMBC to assign ambiguous signals (e.g., distinguishing triazole protons from pyridazine).
- Tautomerism checks : Compare experimental ¹H NMR with DFT-predicted spectra for triazolo tautomers .
- Re-synthesis : Validate intermediate steps (e.g., indoline coupling efficiency) to rule out impurities .
Q. What computational tools predict reactivity and binding modes?
- DFT calculations : Gaussian 09 or ORCA to model electron density (e.g., Fukui indices for nucleophilic/electrophilic sites).
- Molecular docking : AutoDock Vina or Schrödinger Suite to simulate interactions with proteins (e.g., DNA topoisomerase II).
- ADMET prediction : SwissADME or pkCSM for bioavailability and toxicity profiling .
Q. How to optimize synthetic routes for scalability?
- Catalyst screening : Test Pd catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) for Suzuki coupling efficiency .
- Microwave-assisted synthesis : Reduce reaction time for cyclization steps (e.g., 30 min at 120°C vs. 12 hrs reflux).
- Design of Experiments (DoE) : Use JMP or Minitab to optimize solvent ratios (e.g., DMF:H₂O) and temperature .
Q. How to analyze structure-activity relationships (SAR)?
- Analog synthesis : Modify substituents (e.g., replace 4-methoxyphenyl with 4-fluorophenyl or indoline with isoindoline).
- QSAR modeling : MOE or Dragon descriptors (e.g., logP, polar surface area) correlated with IC₅₀ values.
- Molecular dynamics : GROMACS to simulate ligand-protein binding stability over 100 ns trajectories .
Data Contradiction and Validation
Q. How to address discrepancies between computational predictions and experimental bioactivity?
- Re-evaluate docking parameters : Adjust protonation states (e.g., triazole vs. protonated triazolium).
- Solvent effects : Include explicit water molecules in MD simulations to mimic physiological conditions.
- Validate with SPR : Surface plasmon resonance (Biacore) to measure binding kinetics (ka/kd) .
Q. What strategies confirm the stability of the thioether linkage under physiological conditions?
- Hydrolysis studies : Incubate the compound in PBS (pH 7.4) at 37°C, monitoring degradation via HPLC.
- Glutathione competition : Test thiol-disulfide exchange by adding GSH (5 mM) and analyzing by LC-MS .
Methodological Resources
- Synthetic protocols : Refer to triazolo-pyridazine cyclization in Acta Crystallographica and thioether coupling in Zaporizhzhia State Medical University studies .
- Computational tools : PubChem data for molecular properties and Acta Pharm. for SAR frameworks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
